3-Cyclopropylpyrrolidine hydrochloride
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Overview
Description
3-Cyclopropylpyrrolidine hydrochloride is a chemical compound with the molecular formula C7H14ClN. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, with a cyclopropyl group attached to the third carbon atom. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Cyclopropylpyrrolidine hydrochloride can be synthesized through several synthetic routes. One common method involves the cyclization of cyclopropylamine with a suitable alkyl halide under controlled conditions. The reaction typically requires a strong base and a polar aprotic solvent to facilitate the formation of the pyrrolidine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropylpyrrolidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable nucleophiles.
Major Products Formed: The major products formed from these reactions include various oxidized or reduced derivatives of this compound, as well as substituted pyrrolidine derivatives.
Scientific Research Applications
3-Cyclopropylpyrrolidine hydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Additionally, it serves as a building block in the development of new chemical entities and as a reagent in organic synthesis.
Mechanism of Action
The mechanism by which 3-Cyclopropylpyrrolidine hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may act as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The molecular targets and pathways involved vary based on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
3-Cyclopropylpyrrolidine hydrochloride is similar to other pyrrolidine derivatives, such as 2-ethylpyrrolidine and 4-methylpyrrolidine. its unique cyclopropyl group imparts distinct chemical and physical properties that differentiate it from these compounds. The presence of the cyclopropyl group enhances the compound's stability and reactivity, making it a valuable tool in various chemical and biological applications.
Properties
IUPAC Name |
3-cyclopropylpyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-2-6(1)7-3-4-8-5-7;/h6-8H,1-5H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHYAUVSNUKZME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CCNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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